5-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxamide group, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Attachment of the Methoxypropyl Group: This step involves the alkylation of the pyrazole ring with 3-methoxypropyl halide in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The final step is the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form hydrogen bonds and other interactions with biological molecules. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties, such as increasing its bioavailability or specificity for certain biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Lacks the methoxypropyl group, which may affect its solubility and biological activity.
5-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a different alkyl chain, which can influence its chemical reactivity and interactions.
5-Amino-N-(3-hydroxypropyl)-1-methyl-1H-pyrazole-4-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its hydrogen bonding capabilities.
Uniqueness
The presence of the 3-methoxypropyl group in 5-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide provides unique properties such as increased solubility in organic solvents and potential for specific interactions with biological targets. This makes it a distinct and valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-amino-N-(3-methoxypropyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-13-8(10)7(6-12-13)9(14)11-4-3-5-15-2/h6H,3-5,10H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQWPQZQXWHTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NCCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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